

Comparative Analysis of RMC-5552 Cross-reactivity

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Compound of Interest

Compound Name: (32-Carbonyl)-RMC-5552

Cat. No.: B10828586

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This guide provides a comparative overview of the kinase selectivity profile of RMC-5552, a novel inhibitor of the KRAS G12C GTPase. While RMC-5552's primary target is not a kinase, assessing its cross-reactivity against a broad panel of kinases is a critical step in preclinical development to identify potential off-target effects and predict its safety profile. This analysis compares the available selectivity data for RMC-5552 with other established KRAS G12C inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849).

Kinase Selectivity Profiles: RMC-5552 vs. Comparators

The following table summarizes the off-target kinase activity of RMC-5552 in comparison to sotorasib and adagrasib. It is important to note that the data is compiled from different studies and screening platforms; therefore, direct comparison should be interpreted with caution. The data presented highlights kinases that showed significant inhibition at tested concentrations. A higher IC₅₀ or Ki value indicates weaker binding and greater selectivity.

Inhibitor	Primary Target	Off-Target Kinase	Assay Type	Measured Activity (IC50/Ki)	Reference
RMC-5552	KRAS G12C	No significant off-target kinase activity reported in publicly available data	N/A	N/A	
Sotorasib (AMG 510)	KRAS G12C	No off-target kinase inhibition >50% at 1 μ M	KinomeScan	N/A	
Adagrasib (MRTX849)	KRAS G12C	Multiple kinases including MARK2/3, NUAK2, SIK1/2/3	Radiometric Assay	MARK2 (IC50 = 160 nM), NUAK2 (IC50 = 230 nM)	

Note: The absence of reported off-target activity for RMC-5552 and sotorasib in the accessible literature suggests a high degree of selectivity. However, comprehensive screening data is often proprietary. The data for adagrasib indicates some level of off-target activity against the MARK/NUAK/SIK families of kinases.

Experimental Protocols

The determination of kinase cross-reactivity is typically performed using in vitro kinase assays against a large, diverse panel of purified human kinases. A representative methodology is described below.

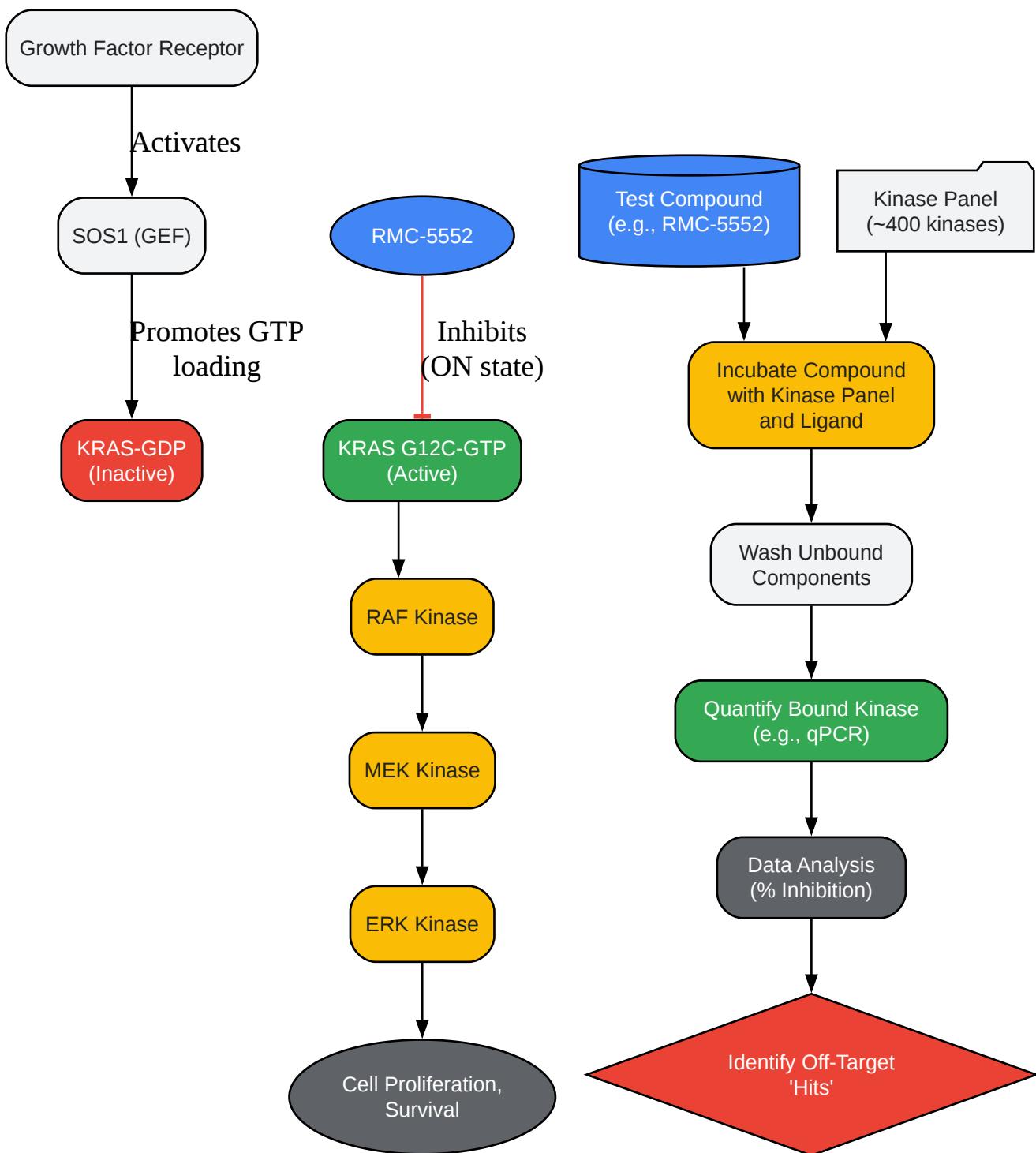
KINOMEscan™ Competition Binding Assay:

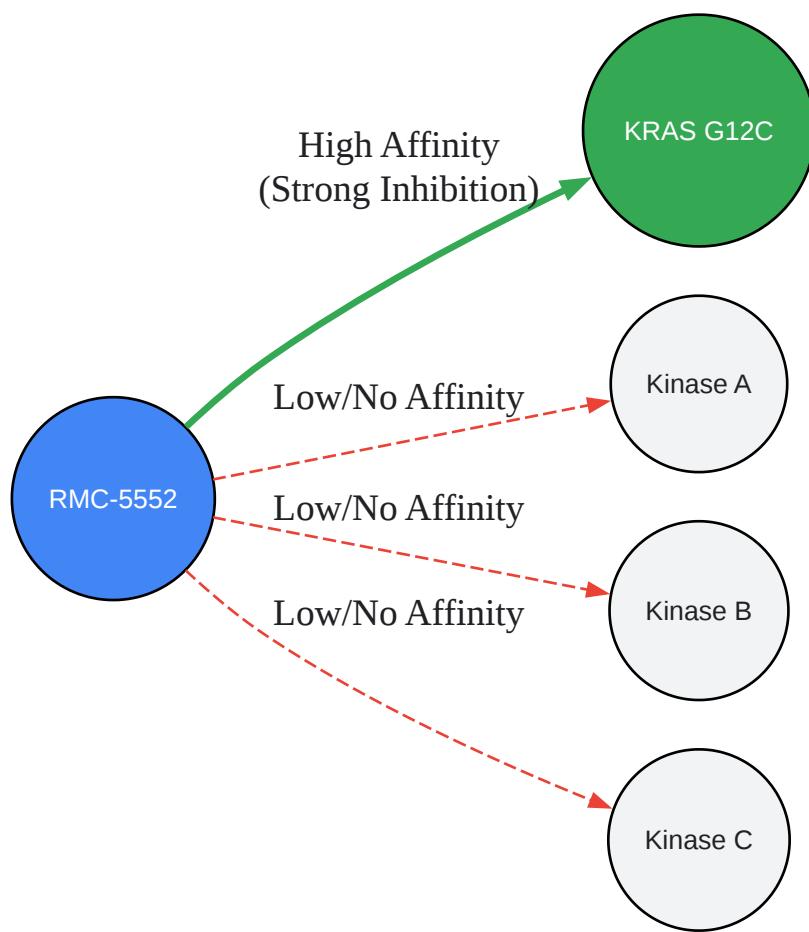
This assay methodology is widely used to quantify the interaction between a test compound (e.g., RMC-5552) and a panel of DNA-tagged kinases.

- Assay Principle: The assay measures the ability of a compound to displace a proprietary, immobilized, active-site directed ligand from the kinase active site. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
- Procedure:
 - Kinases from a diverse panel are fused to a unique DNA tag.
 - The test compound is incubated at a fixed concentration (e.g., 1 μ M) with the DNA-tagged kinases and the immobilized ligand in microtiter plate wells.
 - Binding competition occurs between the test compound and the immobilized ligand for the kinase's active site.
 - After equilibration, the wells are washed to remove unbound components.
 - The amount of kinase bound to the solid support is quantified by qPCR.
- Data Analysis: The results are typically reported as a percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase.
 - $$\%Ctrl = (\text{Signal}_{-}\text{Compound} / \text{Signal}_{-}\text{DMSO}_{-}\text{Control}) * 100$$
 - A common threshold for a significant "hit" is a %Ctrl value below 10% or 35%, indicating substantial displacement of the probe. Dissociation constants (Kd) can be subsequently determined for these initial hits by running dose-response curves.

Visualizations

The following diagrams illustrate the relevant biological pathway, the experimental workflow for assessing cross-reactivity, and the conceptual basis for selectivity.





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